5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Catalog No.
S586046
CAS No.
26028-65-9
M.F
C8H6ClN3S
M. Wt
211.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS Number

26028-65-9

Product Name

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

IUPAC Name

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)

InChI Key

NHEHIODVWGKDFV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Cl

solubility

16 [ug/mL]

Synonyms

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, yucasin

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Cl

Synthesis and Characterization:

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (5-(4-CPT)-3-SH) is a heterocyclic compound belonging to the triazole class. Research efforts have been focused on developing efficient synthetic routes for this compound. Studies have reported the synthesis of 5-(4-CPT)-3-SH through various methods, including click chemistry [], copper-catalyzed azide-alkyne cycloaddition (CuAAC) [], and multicomponent reactions []. These studies also involve characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Potential Applications:

Research suggests that 5-(4-CPT)-3-SH possesses various properties that make it potentially useful in different scientific research applications. These include:

  • Antimicrobial activity: Studies have shown that 5-(4-CPT)-3-SH exhibits antimicrobial activity against various bacterial and fungal strains [, ]. This makes it a potential candidate for the development of novel antimicrobial agents.
  • Corrosion inhibition: Research suggests that 5-(4-CPT)-3-SH can act as a corrosion inhibitor for metals like mild steel. This property could be beneficial in various industries for protecting metals from corrosion.
  • Biomedical applications: Studies have explored the potential of 5-(4-CPT)-3-SH for drug discovery and development due to its structural similarity to known bioactive molecules.

Current Research Directions:

While research on 5-(4-CPT)-3-SH is ongoing, further investigations are needed to fully understand its potential and limitations. This includes:

  • Mechanism of action: Understanding the mechanisms by which 5-(4-CPT)-3-SH exerts its antimicrobial, corrosion inhibition, and other potential activities is crucial for its development and application.
  • In-vivo studies: While initial studies have shown promise, further research is needed to evaluate the in-vivo efficacy and safety of 5-(4-CPT)-3-SH for various applications.
  • Structure-activity relationship (SAR) studies: SAR studies can help identify structural modifications that can enhance the desired properties of 5-(4-CPT)-3-SH for specific applications.

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by its unique triazole ring structure. It has the molecular formula C8H6ClN3SC_8H_6ClN_3S and a CAS number of 26028-65-9. The compound features a chlorophenyl group attached to the triazole moiety, which contributes to its chemical properties and biological activities. It is classified as an irritant and poses certain health hazards, including skin irritation and potential toxicity if ingested .

There is no scientific research readily available on the specific mechanism of action of CPT. However, triazole-3-thiols have been investigated for their potential to inhibit enzymes and interact with receptors, which could be relevant to their biological activity [].

Typical of thiols and triazoles. Notably, it can undergo:

  • Nucleophilic substitution reactions: The thiol group can act as a nucleophile, allowing for substitution with electrophiles.
  • Oxidation reactions: The thiol can be oxidized to disulfides or sulfonic acids under appropriate conditions.
  • Condensation reactions: It can react with aldehydes or ketones to form thiazolidines or similar derivatives.

These reactions are significant in the synthesis of more complex organic compounds and in medicinal chemistry applications.

This compound has demonstrated notable biological activity, particularly in anticancer research. Studies have shown that derivatives of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation . Additionally, it has been identified as a potential inhibitor of certain transport mechanisms within cells .

The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
  • Thiol Functionalization: The thiol group is introduced through thiolation reactions using sulfur sources like hydrogen sulfide or thiourea.

These methods allow for the modification of the compound to enhance its biological activity and specificity .

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol finds applications primarily in:

  • Medicinal Chemistry: As a scaffold for developing new anticancer agents.
  • Agricultural Chemistry: Potential use in developing fungicides or herbicides due to its inhibitory properties against certain biological pathways.
  • Biochemical Research: As a tool for studying enzyme inhibition and transport mechanisms in cellular systems.

Studies on 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have highlighted its interactions with various biological targets. These include:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Transport Mechanisms: The compound may interfere with cellular transport processes, impacting drug delivery and efficacy .

These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Here are some noteworthy examples:

Compound NameMolecular FormulaKey Features
5-(Phenyl)-4H-1,2,4-triazole-3-thiolC7H6N3SLacks chlorine substitution; different biological activity profile.
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiolC9H10N3SMethyl group alters lipophilicity; potential for different enzyme interactions.
5-(Isobutyl)-4H-1,2,4-triazole-3-thiolC10H14N3SIsobutyl group provides steric hindrance; may affect binding affinity .

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific chlorophenyl substitution which enhances its biological activity while providing distinct physicochemical properties compared to similar compounds. Its ability to inhibit cellular mechanisms makes it a promising candidate in drug development and agricultural applications.

Cyclocondensation Reactions

Thiosemicarbazide Precursors and Alkaline Conditions

The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol through cyclocondensation reactions represents one of the most established methodologies in triazole chemistry [1]. The process typically begins with the preparation of 1-(4-chlorobenzoyl)-4-substituted thiosemicarbazides, which serve as the primary precursors for triazole ring formation [1]. These thiosemicarbazide derivatives are synthesized through the condensation of 4-chlorobenzoyl hydrazine with arylisothiocyanates, yielding intermediates in the range of 88 to 95 percent [1].

The cyclization mechanism proceeds through nucleophilic attack of the terminal nitrogen atom on the carbonyl carbon, followed by intramolecular cyclization under alkaline conditions [18]. Alkaline media, particularly sodium hydroxide or potassium hydroxide in ethanol, facilitate the ring closure by promoting the elimination of water and subsequent aromatization of the triazole ring [4] [18]. Research demonstrates that the reaction typically requires reflux conditions in ethanolic sodium hydroxide solution for 3 to 8 hours, achieving yields between 62 and 79 percent [1] [4].

The mechanistic pathway involves initial deprotonation of the thiosemicarbazide nitrogen under basic conditions, followed by intramolecular nucleophilic attack on the carbonyl carbon [18]. This cyclization process is driven by the thermodynamic stability of the aromatic triazole ring and the elimination of water as a driving force [19]. Temperature control is critical, as temperatures below 75 degrees Celsius result in incomplete cyclization, while temperatures exceeding 110 degrees Celsius can lead to decomposition of the product [1] [4].

Role of Carbon Disulfide and Hydrazine Hydrate

Carbon disulfide plays a crucial role as an alternative cyclization agent in the synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol [5] [20]. The reaction of acid hydrazides with carbon disulfide in ethanolic potassium hydroxide solution provides a direct route to triazole-thiol derivatives [20]. This methodology involves the formation of potassium dithiocarbazate intermediates, which subsequently undergo cyclization with hydrazine hydrate to form the desired triazole ring [5].

The mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a thiocarbonyl intermediate [20]. Hydrazine hydrate then facilitates ring closure through displacement of hydrogen sulfide and subsequent cyclization [5] [20]. Research indicates that this approach yields products in the range of 65 to 95 percent, with reaction times typically extending from 4 to 16 hours under reflux conditions [5] [20].

The role of hydrazine hydrate extends beyond simple cyclization, as it serves as both a nucleophile and a reducing agent in the reaction system [20]. Studies demonstrate that the molar ratio of hydrazine hydrate to the starting material significantly influences the reaction outcome, with optimal results achieved using 1.2 to 1.5 equivalents of hydrazine hydrate [20]. Temperature control between 80 and 120 degrees Celsius ensures complete conversion while minimizing side reactions such as disulfide formation [5] [20].

Alternative Synthetic Approaches

Alkylation of Preformed Triazole-Thiol Scaffolds

The alkylation of preformed 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol scaffolds represents a versatile synthetic strategy for generating diversely substituted derivatives [9] . This approach involves the initial synthesis of the parent triazole-thiol compound, followed by selective sulfur alkylation using various alkylating agents [9]. Research demonstrates that alkyl halides, particularly primary alkyl iodides and bromoacetate esters, serve as effective alkylating agents under basic conditions [9] .

The alkylation mechanism proceeds through nucleophilic substitution at the sulfur atom, facilitated by the enhanced nucleophilicity of the thiolate anion under basic conditions . Studies indicate that optimal conditions involve the use of dimethylformamide as solvent with triethylamine as base, achieving yields ranging from 80 to 94 percent . The reaction typically requires temperatures between room temperature and 60 degrees Celsius, with reaction times varying from 2 to 8 hours depending on the alkylating agent [9] .

Specific examples include the reaction with ethyl bromoacetate, which produces ethyl 2-[[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetate in 80 percent yield . The selectivity for sulfur alkylation over nitrogen alkylation is attributed to the higher nucleophilicity and lower basicity of the sulfur atom compared to the triazole nitrogen atoms . This methodology provides access to thioether derivatives that exhibit enhanced lipophilicity and modified biological activity profiles [9].

Industrial-Scale Production Strategies

Industrial-scale production of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol employs continuous flow reactor technology to achieve enhanced efficiency and reduced waste generation [22] [23]. Continuous flow synthesis offers advantages including improved heat and mass transfer, precise temperature control, and reduced residence times compared to traditional batch processes [23] [25].

Research demonstrates that continuous flow reactors packed with copper powder as a heterogeneous catalyst facilitate the cycloaddition reactions at temperatures between 75 and 130 degrees Celsius [23]. The residence time in flow reactors typically ranges from 13 to 60 minutes, significantly shorter than corresponding batch processes [25]. Scale-up experiments have achieved gram-scale production with consistent product quality and yields between 75 and 85 percent [23].

Industrial implementation incorporates green chemistry principles through solvent recycling and waste minimization strategies [24] [26]. Studies indicate that aqueous acetonitrile azeotrope serves as an effective solvent system that can be largely recovered and reused, reducing the environmental impact of the process [29]. The integration of automated quality control systems enables continuous monitoring of product purity and yield, ensuring consistent industrial-scale production [22].

ScaleReactor TypeProduction RateCost ConsiderationsQuality Control
Laboratory (mg)Round bottom flask1-10 mg/hResearch grade reagentsNuclear magnetic resonance, liquid chromatography-mass spectrometry
Pilot Scale (g)Jacketed reactor10-100 g/hTechnical grade materialsHigh-performance liquid chromatography, gas chromatography-mass spectrometry
Semi-Industrial (kg)Continuous flow1-10 kg/hBulk chemical sourcingAutomated analysis
Industrial (metric tons)Large-scale continuous stirred tank reactor100-1000 kg/dayOptimized supply chainContinuous monitoring

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Solvent selection plays a critical role in optimizing the synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, with polar protic solvents generally providing superior results compared to aprotic alternatives [27]. Research demonstrates that ethanol and methanol facilitate effective solvation of ionic intermediates while promoting nucleophilic attack during cyclization reactions [1] [27]. Dimethylformamide has emerged as an optimal solvent for alkylation reactions, providing yields of 65 to 85 percent compared to 30 percent or less in acetonitrile [27].

Temperature control represents another crucial optimization parameter, with reaction kinetics showing strong temperature dependence across different synthetic methodologies [1] [27]. Studies indicate that cyclocondensation reactions require temperatures between 80 and 120 degrees Celsius to achieve complete conversion, while lower temperatures result in incomplete cyclization and reduced yields [1]. Microwave-assisted synthesis enables higher temperatures (110 to 140 degrees Celsius) with shorter reaction times, achieving yields of 85 to 98 percent in 10 to 30 minutes [32].

The relationship between solvent polarity and reaction efficiency has been quantified through systematic studies comparing various solvent systems [27]. Water as a solvent provides excellent results for certain catalytic systems, achieving quantitative yields in copper-catalyzed reactions [31]. However, mixed solvent systems such as dimethylformamide-tetrahydrofuran combinations offer optimal balance between reactivity and product solubility [27].

ParameterOptimal RangeCritical FactorImpact on Yield
Solvent PolarityModerate to HighNucleophile solvationHigh
Base Concentration2-5 equivalentsCyclization driving forceVery High
Temperature Control80-120°CReaction kineticsHigh
Catalyst Loading2.5-10 mol%Turnover frequencyModerate
Reaction AtmosphereInert (nitrogen/argon)Side reaction preventionHigh
pH Control8-12Triazole formationVery High

Catalytic Systems for Enhanced Yields

Copper-based catalytic systems have demonstrated exceptional efficiency in promoting triazole formation reactions, with single-atom copper catalysts showing superior performance compared to conventional homogeneous catalysts [30]. Research indicates that copper species coordinated with carbon nitride supports achieve enhanced catalytic activity through ligand-metal charge transfer mechanisms [30]. These heterogeneous catalysts demonstrate improved activity and selectivity while enabling catalyst recovery and reuse [30].

Ruthenium-catalyzed systems provide complementary regioselectivity, forming 1,5-disubstituted triazole products under mild reaction conditions [31]. Studies demonstrate that cyclopentadienyl ruthenium complexes catalyze azide-alkyne cycloaddition reactions at temperatures between 100 and 140 degrees Celsius, achieving yields of 70 to 94 percent [31]. The catalyst loading typically ranges from 2.5 to 10 mol percent, with higher loadings required for sterically hindered substrates [31].

Microwave-assisted catalytic systems enable significant reductions in reaction time while maintaining high yields [32]. Research shows that ruthenium catalysts under microwave irradiation achieve complete conversion in 10 to 30 minutes compared to several hours under conventional heating [32]. The enhanced reaction rates are attributed to efficient molecular heating and improved mass transfer under microwave conditions [32].

MethodTypical Yield (%)Temperature Range (°C)Reaction TimeSolvent SystemKey Advantages
Thiosemicarbazide + Alkaline Cyclization62-7975-1103-8 hoursEthanol/sodium hydroxideSimple procedure, good yields
Carbon Disulfide + Hydrazine Hydrate65-9580-1204-16 hoursEthanol/potassium hydroxideHigh selectivity, scalable
Industrial Continuous Flow75-8575-13013-60 minutesDimethylformamide/tetrahydrofuranReduced waste, fast reaction
Microwave-Assisted Synthesis85-98110-14010-30 minutesDimethylformamide/waterEnergy efficient, rapid
Copper-Catalyzed Systems80-9580-1202-12 hoursWater/organicMild conditions, recyclable
Ruthenium-Catalyzed Systems70-94100-1403-24 hoursDimethylformamide/benzeneRegioselective, mild conditions

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

26028-65-9

Wikipedia

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Dates

Last modified: 08-15-2023

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